molecular formula C19H25N5O3S2 B2842274 2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 898451-21-3

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No.: B2842274
CAS No.: 898451-21-3
M. Wt: 435.56
InChI Key: YSPYNJACZSAICR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C19H25N5O3S2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Hemolytic Activity

  • Synthesis and Evaluation: A series of compounds, including structures similar to the specified chemical, were synthesized and evaluated for antimicrobial and hemolytic activity. These compounds showed variable antimicrobial activities against selected microbial species and demonstrated less toxicity, suggesting potential for biological screening and applications, except for certain derivatives with higher cytotoxicity (Gul et al., 2017).

Antitumor Activities

  • Novel Syntheses and Evaluations: Different heterocyclic derivatives, including compounds related to the specified chemical, were synthesized and evaluated for antitumor activities. Many of these compounds showed high inhibitory effects on various cancer cell lines, indicating their potential in cancer treatment (Shams et al., 2010).
  • Synthesis for Anti-Inflammatory and Analgesic Agents: Novel compounds were synthesized, showing high inhibitory activity on COX-2 selectivity and demonstrating analgesic and anti-inflammatory activities, indicating their potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

  • Synthesis and Microbiological Evaluation: An array of biolabile acetamides, related to the specified compound, was synthesized and evaluated for antibacterial and antifungal activities. Certain compounds showed excellent antibacterial activity against specific strains, indicating potential in treating bacterial infections (Kanagarajan et al., 2010).

CNS Activity

  • Selective Inhibition and CNS Activity: Substituted thiazolidones, structurally related to the specified compound, were synthesized and tested for their effects on cellular respiratory activity. They selectively inhibited NAD-dependent oxidations and possessed anticonvulsant activity, suggesting potential in CNS-related treatments (Chaudhari et al., 1975).

Antifungal Agents

  • Broad-Spectrum Antifungal Agents: Derivatives of 2-oxo-morpholin-3-yl-acetamide, structurally similar to the specified chemical, were identified as potent fungicidal agents against Candida species, exhibiting broad antifungal activity against various fungi species (Bardiot et al., 2015).

Properties

IUPAC Name

2-[[1-(3-morpholin-4-ylpropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3S2/c25-16(21-18-20-5-12-28-18)13-29-17-14-3-1-4-15(14)24(19(26)22-17)7-2-6-23-8-10-27-11-9-23/h5,12H,1-4,6-11,13H2,(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSPYNJACZSAICR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=NC=CS3)CCCN4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.